Zymosan A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zymosan A is a polysaccharide derived from the cell wall of the yeast Saccharomyces cerevisiae. It is primarily composed of glucose units connected by β-1,3-glycosidic linkages. This compound is widely recognized for its ability to induce experimental sterile inflammation and is used extensively in immunological research to study the activation of the innate immune system .
Wissenschaftliche Forschungsanwendungen
Zymosan A has a wide range of scientific research applications, particularly in the fields of immunology, biology, and medicine:
Wirkmechanismus
Target of Action
Zymosan A, derived from the cell wall of Saccharomyces cerevisiae, primarily targets Toll-like receptor 2 (TLR2) . TLR2 is a pattern recognition receptor that plays significant roles in the immune system process and inflammatory response .
Mode of Action
This compound acts as an agonist for TLR2 . It interacts with TLR2, triggering a series of intracellular events that lead to the regeneration of intestinal stem cells (ISCs) in vivo and in vitro . This interaction results in the upregulation of ASCL2, a transcription factor of ISCs .
Biochemical Pathways
The interaction of this compound with TLR2 activates the TLR2 signaling pathway and the Wnt signaling pathway . These pathways play a crucial role in the regeneration of ISCs, especially after ionizing radiation (IR)-induced intestinal injury . The activation of these pathways leads to the upregulation of ASCL2, which is vital for the proliferation and differentiation of ISCs .
Pharmacokinetics
It’s known that this compound can be administered intraperitoneally .
Result of Action
This compound has a significant radioprotective effect and can protect against IR-induced intestinal injury in mice . It promotes the regeneration of ISCs by upregulating ASCL2 . This leads to an increase in the survival rate of intestinal crypts and the number of ISCs after lethal IR in vivo . It also inhibits the radiation damage of intestinal tissue .
Action Environment
The action of this compound can be influenced by environmental factors such as ionizing radiation. In the presence of IR, this compound exhibits a protective effect against IR-induced intestinal injury . .
Biochemische Analyse
Biochemical Properties
Zymosan A plays a significant role in biochemical reactions, particularly in the activation of immune cells. It interacts with several key receptors on the surface of immune cells, including Toll-like receptor 2 (TLR2) and Dectin-1. These interactions lead to the activation of signaling pathways that result in the production of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). Additionally, this compound can induce the mobilization of arachidonic acid, protein phosphorylation, and the formation of inositol phosphates .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In macrophages, it induces the production of proinflammatory cytokines and enhances the expression of cyclin D2, which is involved in cell cycle regulation and macrophage activation . This compound also influences cell signaling pathways, such as the nuclear factor kappa B (NF-kappa B) pathway, leading to changes in gene expression and cellular metabolism. In dendritic cells, this compound can induce the secretion of interleukin-10 (IL-10) and the downregulation of interleukin-12 (IL-12), promoting an anti-inflammatory response .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific receptors on the surface of immune cells. The binding of this compound to Toll-like receptor 2 and Dectin-1 triggers a cascade of intracellular signaling events. This includes the activation of mitogen-activated protein kinases (MAPKs) and the NF-kappa B pathway, leading to the transcription of genes involved in inflammation and immune responses . This compound also enhances the production of reactive oxygen species (ROS) and the release of lysosomal enzymes, contributing to its immunomodulatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is stable when stored at low temperatures and can be maintained in suspension for extended periods . Over time, the activation of immune cells by this compound can lead to prolonged inflammatory responses, which may be observed in both in vitro and in vivo studies. The stability and degradation of this compound can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, higher doses of this compound have been shown to induce more robust inflammatory responses, including increased production of proinflammatory cytokines and enhanced immune cell activation . At very high doses, this compound can cause adverse effects, such as tissue damage and systemic inflammation . It is important to determine the optimal dosage to achieve the desired immune response without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to immune cell activation. It can influence the glycolytic pathway and the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels . This compound also upregulates fatty acid beta-oxidation, which is associated with the resolution of inflammation . The interaction of this compound with enzymes and cofactors in these pathways contributes to its overall metabolic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, this compound can bind to Toll-like receptor 2 and Dectin-1 on the surface of immune cells, facilitating its uptake and internalization . The distribution of this compound within tissues can influence its localization and accumulation, affecting its immunomodulatory activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. In immune cells, this compound is often localized to phagosomes and lysosomes, where it can interact with lysosomal enzymes and contribute to the degradation of pathogens . The targeting of this compound to these compartments is mediated by post-translational modifications and targeting signals that direct it to specific organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zymosan A is prepared from the cell wall of Saccharomyces cerevisiae through a series of extraction and purification processes. The yeast cells are first subjected to mechanical disruption to release the cell wall components. The cell wall material is then treated with hot alkali to remove proteins and other contaminants, followed by repeated washing and centrifugation to obtain a purified polysaccharide fraction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation of Saccharomyces cerevisiae, followed by mechanical disruption and chemical treatment to isolate the polysaccharide. The process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Zymosan A undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the aminolysis of this compound to produce aminated derivatives, which enhances its solubility and biological activity .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as sodium periodate, which cleaves the glycosidic linkages and introduces aldehyde groups.
Reduction: Reduction of this compound can be achieved using sodium borohydride, converting aldehyde groups to hydroxyl groups.
Substitution: Amination of this compound involves the use of ammonia or amine-containing compounds under controlled pH and temperature conditions.
Major Products:
Oxidation Products: Aldehyde-functionalized this compound.
Reduction Products: Hydroxyl-functionalized this compound.
Substitution Products: Aminated this compound with enhanced solubility and biological activity.
Vergleich Mit ähnlichen Verbindungen
Beta-glucan: Another polysaccharide derived from yeast and fungi, known for its immunomodulatory properties.
Lipopolysaccharide: A component of the outer membrane of Gram-negative bacteria, used to study immune responses and inflammation.
Peptidoglycan: A component of bacterial cell walls, recognized by pattern recognition receptors and used in immunological research.
Uniqueness of Zymosan A: this compound is unique in its ability to specifically activate Toll-like receptor 2 and Dectin-1, leading to a robust inflammatory response. Unlike other similar compounds, this compound is derived from yeast and has a distinct β-1,3-glycosidic linkage, which contributes to its specific biological activity and applications in research .
Eigenschaften
CAS-Nummer |
58856-93-2 |
---|---|
Herkunft des Produkts |
United States |
Q1: What are the primary targets of Zymosan A within the immune system?
A1: this compound interacts with several pattern recognition receptors (PRRs) on immune cells, primarily macrophages and neutrophils. These include Toll-like receptors (TLRs), specifically TLR2 and TLR6 [, ], as well as the β-glucan receptor, Dectin-1 [].
Q2: How does this compound binding to these receptors trigger an immune response?
A2: Binding of this compound to TLRs and Dectin-1 initiates intracellular signaling cascades [, , ]. This activation leads to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) [], Interleukin-6 (IL-6), and IL-8 []. Additionally, it triggers the release of reactive oxygen species (ROS) like superoxide anions [, , ], contributing to the respiratory burst in phagocytes.
Q3: Can you explain the role of this compound in activating the complement system?
A3: this compound can activate the complement system, particularly through the alternative pathway []. This activation contributes to the opsonization of pathogens, making them more susceptible to phagocytosis [].
Q4: The research mentions this compound’s impact on nitric oxide. Can you elaborate?
A4: this compound administration has been shown to induce the expression of inducible nitric oxide synthase (iNOS) in macrophages [, ]. This leads to increased nitric oxide production, contributing to both the inflammatory response and potential tissue damage [, ].
Q5: What is the molecular structure of this compound?
A5: this compound is a complex mixture of carbohydrates, proteins, and lipids derived from the yeast cell wall. Its precise structure can vary depending on the preparation method, but it primarily comprises β-glucans, mannan, and chitin [, ].
Q6: Is there a defined molecular formula and weight for this compound?
A6: Due to its complex and heterogeneous nature, this compound does not have a specific molecular formula or weight.
Q7: What in vitro models are commonly used to study the effects of this compound?
A8: Researchers utilize various cell-based assays involving macrophages, neutrophils, and other immune cells [, , , , , , ]. These assays assess parameters like cytokine production, ROS release, phagocytosis, and chemotaxis [, , , , , , ].
Q8: What animal models are relevant for investigating the in vivo activity of this compound?
A9: Rodent models, particularly mice and rats, are frequently used to study this compound-induced inflammation [, , , , , ]. For instance, intraperitoneal injection of this compound in mice can induce a model of non-septic shock, allowing researchers to assess its effects on organ function and the inflammatory cascade [, , , , , ].
Q9: Have there been any clinical trials investigating the therapeutic potential of this compound?
A9: While this compound itself is not a clinically approved therapeutic agent, its ability to activate immune responses has garnered interest. Research on its potential applications in areas like cancer immunotherapy is ongoing.
Q10: What are the potential adverse effects of this compound administration?
A11: this compound, particularly at high doses, can induce a systemic inflammatory response syndrome (SIRS) [], similar to sepsis, which can be detrimental.
Q11: The research mentions organ damage after this compound administration. Can you provide specifics?
A12: In animal models, high doses of this compound have been shown to induce damage to organs like the lungs, liver, and kidneys [, , , , ], likely mediated by excessive inflammation and ROS production.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.